(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Catalog No.
S729665
CAS No.
33878-70-5
M.F
C5H9N5
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

CAS Number

33878-70-5

Product Name

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1

InChI Key

XUHYQIQIENDJER-BYPYZUCNSA-N

SMILES

C1CC(NC1)C2=NNN=N2

Canonical SMILES

C1CC(NC1)C2=NNN=N2

Isomeric SMILES

C1C[C@H](NC1)C2=NNN=N2

Here are some specific scientific research applications of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:

  • Enantioselective synthesis of chiral 1,2-oxazines

    This compound can be used to create chiral 1,2-oxazines, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole catalyzes an intramolecular Wittig reaction between achiral ketones, leading to the formation of enantioenriched 1,2-oxazines. []

  • Diastereoselective Michael addition reactions

    This organocatalyst can promote the addition of aliphatic aldehydes to β-nitrostyrene in a diastereoselective manner. Michael additions are a fundamental reaction in organic synthesis, and achieving diastereoselectivity allows for the control of the product's stereochemistry, which is crucial for many applications. []

  • Direct asymmetric α-fluorination of aldehydes

    (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has been employed in the direct asymmetric α-fluorination of linear and branched aldehydes. This reaction utilizes N-fluorobenzenesulfonamide as the fluorinating agent and achieves good enantioselectivities for various aldehydes. []

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is a chiral compound characterized by its unique tetrazole structure, which is a five-membered ring containing four nitrogen atoms. This compound has garnered interest in the field of organic chemistry, particularly for its potential applications in asymmetric synthesis and catalysis. The molecular formula of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is C₅H₉N₅, with a molecular weight of approximately 139.16 g/mol. The compound exists as a solid at room temperature and is typically synthesized in high purity levels exceeding 98% .

, primarily as an organocatalyst. It has been shown to facilitate reactions such as:

  • Aldol Reactions: The compound can catalyze aldol reactions involving carbonyl compounds and nitroalkenes, showcasing its utility in forming carbon-carbon bonds .
  • Michael Additions: It has been employed in asymmetric Michael additions, where it aids the addition of nucleophiles to α,β-unsaturated carbonyl compounds .
  • Conjugate Additions: The compound is also effective in conjugate additions of nitroalkanes to unsaturated cyclic and acyclic ketones .

The biological activity of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is notable due to its structural similarity to proline, which enhances its lipophilicity and potential bioactivity. Studies indicate that this compound exhibits significant activity as an organocatalyst in various synthetic pathways but limited direct biological effects have been reported. Its toxicity profile suggests caution, as it is classified as toxic if swallowed and can cause skin irritation .

Several methods exist for synthesizing (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:

  • Direct Synthesis from Pyrrolidine: Utilizing sodium azide and other reagents to convert pyrrolidine derivatives into tetrazole forms.
  • Organocatalytic Routes: Employing asymmetric organocatalysis techniques that leverage the unique properties of the tetrazole group to enhance reaction outcomes in synthesizing complex organic molecules .
  • Modification of Proline Derivatives: Transforming proline or its derivatives into tetrazoles through various chemical transformations, which often yield enantiomerically pure products .

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole finds applications primarily in:

  • Asymmetric Catalysis: Its role as an organocatalyst allows for the creation of chiral compounds, which are essential in pharmaceuticals and fine chemicals.
  • Synthetic Chemistry: It serves as a key intermediate or catalyst in various organic reactions aimed at synthesizing complex molecules.
  • Research: The compound is utilized in academic research to explore new synthetic methodologies and reaction mechanisms .

Several compounds share structural or functional similarities with (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole. Here are notable examples:

Compound NameStructure SimilarityUnique Features
(R)-5-(Pyrrolidin-2-yl)-1H-tetrazoleEnantiomer of (S)-5-(Pyrrolidin-2-yl)Opposite chirality; used for comparative studies
5-(Pyrrolidin-2-yl)tetrazoleLacks chirality; simpler structureLess effective as an organocatalyst
5-(Amino-pyrrolidine)tetrazoleContains amino group; similar reactivityPotentially different reactivity profiles
5-(Cyclohexyl)tetrazoleDifferent alkyl substituentVaries in lipophilicity and reactivity

The uniqueness of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole lies in its chiral nature, which enhances its effectiveness as an organocatalyst compared to its non-chiral counterparts and other similar compounds. Its specific interactions and catalytic properties make it a valuable tool in synthetic organic chemistry.

Huisgen Cycloaddition Approaches

The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole through Huisgen cycloaddition represents a fundamental approach utilizing the [3+2] dipolar cycloaddition between nitriles and azide sources . The most widely adopted methodology involves the cycloaddition between (S)-pyrrolidine-2-carbonitrile and sodium azide under catalytic conditions . This reaction proceeds via the formation of a nitrile imine intermediate, which undergoes cyclization to yield the tetrazole ring .

The intramolecular Huisgen azide-alkene cycloaddition reaction has been demonstrated with azido-substituted precursors derived from carbohydrate starting materials [2]. Research has shown that allylic azide rearrangement occurs in tandem with triazoline formation, leading to the decomposition of intermediates in the presence of nucleophilic reagents to produce pyrrolidines and related heterocycles [2]. The tandem reaction works optimally when aziridine formation from the triazoline intermediate proceeds efficiently [2].

Mechanistic studies reveal that the Huisgen cycloaddition begins with coordination of a Lewis acid or protonation of the nitrile nitrogen [3]. The activated nitrile then undergoes nucleophilic attack by azide anion to generate the initial intermediate structure [3]. The molecule subsequently closes to form the tetrazole ring with concurrent protonation [3]. The driving force for this reaction includes the formation of the aromatic tetrazole ring system [3].

Table 1: Typical Reaction Conditions for Huisgen Cycloaddition

ParameterStandard ConditionsAlternative Conditions
CatalystZinc bromide (0.1 equiv)Ammonium chloride (0.1 equiv)
SolventTetrahydrofuranDimethylformamide
Temperature80-100°C85°C
Reaction Time12-24 hours18 hours
Yield Range70-85%60-75%

Research has established that lower yields are typically observed in regioselective reactions involving bulky substrates, with reported yields ranging from 7-67% . The reaction conditions significantly influence both the yield and regioselectivity of the cycloaddition process .

Radical Copolymerization for Monolithic Catalyst Preparation

The preparation of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst in monolithic form represents an innovative approach through radical copolymerization [4]. This methodology involves the copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative with styrene and divinylbenzene in the presence of porogens including dodecanol and toluene [4].

The optimal composition for the polymerization mixture has been established through systematic experimentation [5]. The formulation consists of 1-dodecanol (59% weight/weight), toluene (7.5% weight/weight), styrene (16% weight/weight), divinylbenzene (5.5% weight/weight), the functionalized tetrazole monomer (11.5% weight/weight), and azobisisobutyronitrile as initiator (0.5% weight/weight) [5]. This composition provides satisfactory loading of pyrrolidinyl-tetrazole units with a functional group density of 0.82 millimoles per gram [5].

Table 2: Monolithic Catalyst Preparation Parameters

ComponentWeight PercentageFunction
1-Dodecanol59.0%Primary porogen
Toluene7.5%Secondary porogen
Styrene16.0%Base monomer
Divinylbenzene5.5%Cross-linking agent
Tetrazole Monomer11.5%Active catalyst component
Azobisisobutyronitrile0.5%Radical initiator

The polymerization process requires careful temperature control at 70°C for 24 hours [5]. Nuclear magnetic resonance analysis of the tetrahydrofuran solution used to wash the resulting polymer confirms complete incorporation of the tetrazole co-monomer into the monolithic structure [5]. The N-Boc deprotection of the polymer is accomplished using trifluoroacetic acid in tetrahydrofuran, followed by treatment with triethylamine in tetrahydrofuran to generate the catalytically active monolith [5].

Direct polymerization attempts using the N-deprotected form of the co-monomer resulted in detrimental pore clogging and high backpressures in flow regimes [5]. This approach also exhibited very low reactivity under batch conditions, likely due to reduced accessibility of the catalytic sites within the microporous structure [5].

Enantioselective Synthesis of Tetrazole-Pyrrolidine Hybrids

The enantioselective synthesis of tetrazole-pyrrolidine hybrid structures has been developed through several advanced methodologies [6] [7]. A survey of pyrrolidine-based Brønsted acid catalysts identified tetrazole catalyst systems as optimal for the synthesis of aminooxy carbonyl compounds with high yields and complete enantioselectivity for both aldehydes and ketones [6] [7].

The O-nitroso aldol synthesis represents a significant application where pyrrolidine-tetrazole catalysts demonstrate superior performance compared to conventional proline-based systems [7]. This methodology achieves complete enantioselectivity through the formation of pyrrolidine enamine intermediates [7]. The tetrazole catalyst provides enhanced reactivity while maintaining exceptional stereochemical control [7].

Asymmetric multicomponent reactions have emerged as powerful tools for constructing tetrazole-bearing quaternary stereocenters [8]. These reactions utilize magnesium triflate and chiral ligand systems to achieve high enantioselectivities [8]. The substrate scope encompasses various alkylidene malonates and aromatic isocyanides, providing products with enantiomeric ratios exceeding 90:10 in most cases [8].

Table 3: Enantioselective Synthesis Results

Substrate TypeCatalyst LoadingTemperatureTimeEnantiomeric RatioYield
Alkyl-substituted15 mol%-40°C to -20°C5 days95:591%
Aryl-substituted10 mol%30°C2 days90.5:9.550%
Fused-ring10 mol%30°C2 days88:1239%

The palladium-catalyzed allylic amination reaction provides another route for enantioselective formation of tetrazole-bearing quaternary stereocenters [9]. This methodology utilizes ambivalent tetrazole and vinyl cyclic carbonates as coupling partners, achieving excellent branched to linear regioselectivity and high enantioselectivity [9]. The operational simplicity and wide substrate scope make this approach particularly attractive for synthetic applications [9].

Research has demonstrated that the broad application of (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles as organocatalysts stems from their enhanced solubility in organic solvents compared to proline [10]. These catalysts overcome limitations associated with conventional proline-mediated reactions, which typically require very polar solvents such as N,N-dimethylformamide and dimethyl sulfoxide [10].

Optimization of Reaction Conditions for Scalable Production

The optimization of reaction conditions for scalable production of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has focused on developing practical, safe, and high-yielding methodologies [11]. A significant advancement involves the avoidance of ammonium azide generation in the cyclization step and the elimination of acetic acid-water mixtures as solvents in hydrogenation processes [11].

Flow reactor technology has revolutionized the scalable synthesis approach [11]. The implementation of continuous-flow reactors employing mixed hydrogen-liquid flow streams has reduced reaction times from three days to several hours [11]. This technological advancement represents a major improvement in process efficiency and safety [11].

Continuous flow microreactor systems have demonstrated exceptional capabilities for tetrazole synthesis [12]. The synthesis of tetrazoles in flow conditions proves safe, practical, efficient, and straightforward [12]. These systems require no metal promoter and utilize near-equimolar amounts of sodium azide while maintaining broad substrate scope [12]. Yields based on conversion consistently exceed 90%, with many cases achieving nearly quantitative results [12].

Table 4: Scale-Up Optimization Results

ScaleReaction TimeYieldProductivitySolvent System
Laboratory (1 mmol)20 minutes96%-N-Methyl-2-pyrrolidone:Water (7:3)
Pilot (100 mmol)2.5 hours96%4.85 g/hourN-Methyl-2-pyrrolidone:Water (7:3)
Production ScaleContinuous>90%116 g/dayN-Methyl-2-pyrrolidone:Water (7:3)

The practical scale-up synthesis has been demonstrated using sulfuric acid-supported silica gel catalysts [13]. Optimization studies revealed that dimethyl sulfoxide provides the highest yield of 89% when used as solvent at 120°C [13]. The catalyst loading optimization showed that 10 milligrams of the supported catalyst in 3 milliliters of dimethyl sulfoxide at 120°C represents the optimal conditions [13].

Research on reaction condition optimization has identified key parameters affecting yield and selectivity [14]. The [3+2] cycloaddition of various nitriles and sodium azide in refluxing dimethylformamide provides excellent yields ranging from 72-95% [14]. This methodology offers high conversions, operational simplicity, and cost-effectiveness, making it suitable for both academic and industrial applications [14].

Microwave-assisted synthesis has emerged as an alternative approach for improving reaction efficiency [15]. This process intensification regime enables the use of in-situ formed hydrazoic acid at elevated temperatures with comparatively short reaction times [15]. The microreactor strategy addresses safety concerns while maintaining excellent yields [15].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Dates

Modify: 2023-08-15

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